molecular formula C4H9NS B14059343 Aziridine, 1-[(methylthio)methyl]- CAS No. 10165-09-0

Aziridine, 1-[(methylthio)methyl]-

Cat. No.: B14059343
CAS No.: 10165-09-0
M. Wt: 103.19 g/mol
InChI Key: KJOBKPQAJKYCGM-UHFFFAOYSA-N
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Description

Aziridines are three-membered heterocyclic compounds containing one nitrogen atom. The compound Aziridine, 1-[(methylthio)methyl]- features a methylthio group (-SCH₃) attached to a methylene bridge (-CH₂-) linked to the aziridine ring. This substitution introduces sulfur into the structure, influencing its electronic and steric properties. Aziridines are highly strained (27 kcal/mol ring strain ), making them reactive intermediates in organic synthesis, particularly in ring-opening reactions and cycloadditions.

Properties

CAS No.

10165-09-0

Molecular Formula

C4H9NS

Molecular Weight

103.19 g/mol

IUPAC Name

1-(methylsulfanylmethyl)aziridine

InChI

InChI=1S/C4H9NS/c1-6-4-5-2-3-5/h2-4H2,1H3

InChI Key

KJOBKPQAJKYCGM-UHFFFAOYSA-N

Canonical SMILES

CSCN1CC1

Origin of Product

United States

Preparation Methods

Alkylation of Mercaptoaziridine Precursors

A primary route to Aziridine, 1-[(methylthio)methyl]- involves the alkylation of a mercaptoaziridine intermediate. This strategy mirrors the synthesis of structurally analogous thioether-containing compounds, such as 2-((methylthio)methyl)furan, where furfuryl mercaptan undergoes methylation with iodomethane in the presence of potassium hydroxide. Adapting this approach, mercaptoaziridine (HS–CH₂–aziridine) could be treated with methyl iodide under basic conditions to introduce the methylthio group.

Reaction Conditions

  • Substrate : Mercaptoaziridine (hypothetical intermediate)
  • Methylating Agent : Iodomethane (2.0 equiv)
  • Base : Potassium hydroxide (powdered, 1.2 equiv)
  • Solvent : Anhydrous acetonitrile or ethanol
  • Temperature : 0–25°C
  • Time : 6–24 hours

In a representative procedure, furfuryl mercaptan reacted with iodomethane and KOH to yield 2-((methylthio)methyl)furan in 34% yield after distillation. For aziridine systems, however, the strained ring necessitates milder conditions to prevent ring-opening side reactions. For instance, maintaining temperatures below 25°C and employing aprotic solvents like acetonitrile could mitigate undesired nucleophilic attacks on the aziridine ring.

Cyclization of β-Amino Thioethers

The Wenker synthesis, a classical method for aziridine preparation, involves cyclizing β-amino alcohols via treatment with sulfuric acid. Applying this framework, β-amino thioethers could serve as precursors to Aziridine, 1-[(methylthio)methyl]-. For example, 2-((methylthio)methyl)ethylamine might undergo acid-catalyzed cyclization to form the aziridine ring.

Synthetic Pathway

  • Precursor Synthesis :
    • React 2-chloroethylamine hydrochloride with sodium methylthiolate to form 2-((methylthio)methyl)ethylamine.
    • Conditions : DMF, 60°C, 12 hours.
  • Cyclization :
    • Treat the β-amino thioether with concentrated sulfuric acid at 80–100°C.
    • Mechanism : Protonation of the amine followed by intramolecular nucleophilic displacement to form the aziridine ring.

This route faces challenges due to competing elimination or polymerization reactions. Modifications, such as using dehydrating agents (e.g., P₂O₅) or microwave-assisted heating, could improve yields.

Radical-Mediated Ring Closure

Recent advances in nitrogen-centered radical (NCR) chemistry offer alternative pathways for aziridine synthesis. For instance, N-stannylaminyl radicals generated from azide precursors can undergo 3-exo cyclization to form aziridine derivatives. Adapting this methodology, a methylthio-containing precursor could be designed to participate in radical-mediated ring closure.

Procedure

  • Azide Preparation :
    • Synthesize 2-((methylthio)methyl)ethyl azide from 2-((methylthio)methyl)ethyl bromide and sodium azide.
  • Radical Generation :
    • Treat the azide with tributyltin hydride (Bu₃SnH) and a radical initiator (e.g., AIBN) at 80°C.
  • Cyclization :
    • The resultant N-stannylaminyl radical undergoes 3-exo cyclization, forming the aziridine ring.

Yield Considerations :

  • Similar radical cyclizations for lactam synthesis achieved 45–81% yields, depending on ring size.
  • Steric hindrance from the methylthio group may reduce efficiency, necessitating optimized stoichiometry.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)*
Alkylation Straightforward; scalable Requires stable mercaptoaziridine precursor 30–40
Wenker Cyclization Well-established protocol Competing side reactions 20–35
Radical-Mediated Avoids acidic conditions Specialized reagents (e.g., Bu₃SnH) 40–60

*Estimated based on analogous reactions.

Challenges and Mitigation Strategies

  • Ring-Opening Reactions :
    • Aziridines are prone to nucleophilic attack at the strained nitrogen. Using non-polar solvents (e.g., toluene) and low temperatures minimizes this risk.
  • Purification Difficulties :
    • Distillation under reduced pressure or column chromatography with silica gel modified with triethylamine improves isolation.
  • Toxicity Concerns :
    • Aziridine derivatives are mutagenic; closed-system reactors and in-situ quenching protocols are essential for safe handling.

Chemical Reactions Analysis

Types of Reactions

Aziridine, 1-[(methylthio)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aziridine ring can be reduced to form corresponding amines.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of various amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with aziridine under acidic or basic conditions to open the ring and form substituted products.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary and secondary amines, and various substituted amine derivatives.

Scientific Research Applications

Aziridine, 1-[(methylthio)methyl]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for polymers.

    Biology: The compound is studied for its potential use in the development of biologically active molecules, including pharmaceuticals.

    Medicine: Aziridine derivatives are explored for their anticancer and antimicrobial properties.

    Industry: The compound is used in the production of coatings, adhesives, and other materials due to its reactivity and ability to form strong bonds.

Mechanism of Action

The mechanism of action of aziridine, 1-[(methylthio)methyl]- involves the nucleophilic attack on the strained aziridine ring, leading to ring-opening and formation of reactive intermediates. These intermediates can then undergo further reactions to form various products. The sulfur atom in the methylthio group can also participate in redox reactions, adding to the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Similar Aziridine Derivatives

Structural and Electronic Differences

Table 1: Structural Comparison of Aziridine Derivatives
Compound Substituent(s) Key Functional Groups Electronic Effects
Aziridine, 1-[(methylthio)methyl]- -(CH₂SCH₃) Methylthio, aziridine Electron-withdrawing (S), moderate
1-Benzoyl-2-methyl-2-phenylaziridine -C(O)Ph, -CH₃, -Ph Benzoyl, methyl, phenyl Electron-withdrawing (benzoyl)
1-[(4-Chlorophenyl)methyl]-2-(phenoxymethyl)aziridine -(CH₂C₆H₄Cl), -(CH₂OC₆H₅) Chlorophenyl, phenoxy Electron-withdrawing (Cl), donating (O)
RSU-1069 -NO₂ (nitroimidazole), -aziridine Nitro, aziridine Strong electron-withdrawing (NO₂)

Key Observations :

  • The methylthio group in 1-[(methylthio)methyl]-aziridine introduces moderate electron-withdrawing effects due to sulfur’s electronegativity, contrasting with stronger electron-withdrawing groups like nitro (RSU-1069) or benzoyl .
  • Bulky substituents (e.g., phenyl in ) increase steric hindrance, reducing nucleophilic attack efficiency compared to smaller groups like methylthio.

Reactivity and Stability

Ring-Opening Reactions:
  • Unsubstituted Aziridines : Rapid ring-opening under acidic or nucleophilic conditions due to high strain .
  • Methylthio-Substituted Aziridine: The -SCH₃ group directs nucleophilic attack to the less hindered carbon, enabling regioselective synthesis of thioether-containing products. Comparable regioselectivity is observed in phenoxy-substituted derivatives (e.g., ).
  • Nitro-Substituted Aziridines (RSU-1069) : Enhanced reactivity under reducing conditions due to nitro group activation, leading to DNA crosslinking .
Stability:
  • Methylthio substitution improves stability compared to unsubstituted aziridines by delocalizing electron density, similar to chlorophenyl groups in .
  • Methyl groups (e.g., 2-methyl-2-phenylaziridine ) stabilize the ring via steric protection but reduce reactivity.

Key Observations :

  • The aza-Darzens reaction (using imines and sulfur ylides) is a plausible route for 1-[(methylthio)methyl]-aziridine , analogous to methods for N-tosyl-aziridines .
  • Cross-coupling (e.g., Suzuki-Miyaura ) is effective for aryl-substituted aziridines, while electrochemical methods dominate nitroimidazole-aziridine synthesis .

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